
1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as CX-717, is a cognitive enhancer that has gained popularity in recent years due to its potential to improve memory and cognitive function. CX-717 belongs to a class of drugs known as ampakines, which are known to modulate the activity of AMPA receptors in the brain.
Scientific Research Applications
Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies
Research into functionalized spirooxindole pyrrolidine derivatives, including compounds structurally related to pyrrolidine-2,5-diones, has shown promising antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds were synthesized through 1,3-dipolar cycloaddition reactions, demonstrating the potential of these scaffolds in developing new therapeutic agents (Haddad et al., 2015).
Cyclisation Reactions and Derivative Formation
The study on the cyclisations of azoacetates to azetidinones revealed the potential to isolate and modify N-acyl hydrazides and 2-iminopyrrolidine-5-one derivatives, leading to new pathways for synthesizing pyrrolidine-2,5-diones and diazetidinones, respectively (James et al., 2008).
Dipeptide Analogue Synthesis
The synthesis of N-acylated, O-alkylated pyrrolin-2-ones from pyrrolidine-2,4-diones, mimicking natural amino acid analogues, has been achieved. These compounds exhibit an extended conformation, suggesting their utility in developing dipeptide analogues for various biochemical applications (Hosseini et al., 2006).
Synthesis of 3-Acyltetramic Acids
Pyrrolidine-2,4-diones have been successfully acylated to produce 3-acyltetramic acids, showcasing a methodological advancement in the synthesis of these compounds. The process involves boron trifluoride–diethyl ether as Lewis acid, highlighting the versatile synthetic applications of pyrrolidine-2,4-diones (Jones et al., 1990).
Anticancer Activity of Piperazine-Dione Derivatives
Research into piperazine-2,6-dione derivatives and their anticancer activity has been conducted, demonstrating the synthesis and potential therapeutic applications of compounds related to pyrrolidine-2,5-diones. These compounds, upon evaluation, showed promising anticancer activities against various human tumor cell lines (Kumar et al., 2013).
properties
IUPAC Name |
1-[1-(2-cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-13-6-7-14(19)17(13)12-9-16(10-12)15(20)8-11-4-2-1-3-5-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNIWNIVYVODLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

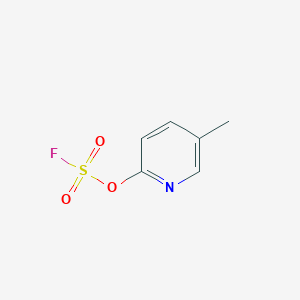
![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)
![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)
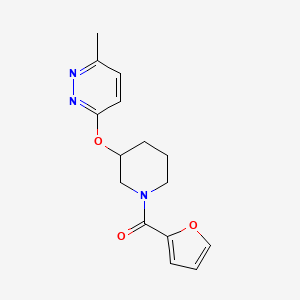
![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)
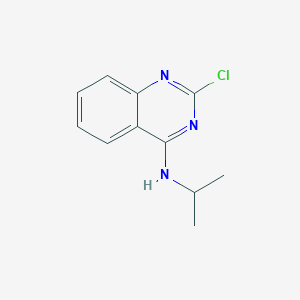
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)
![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)
![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)
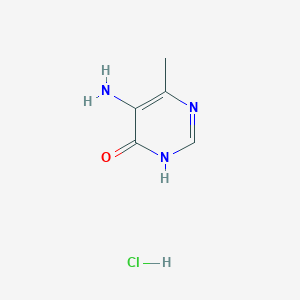
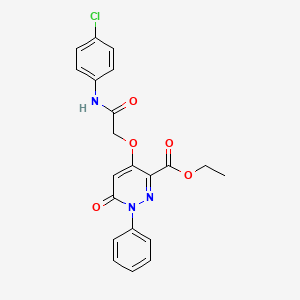
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)